molecular formula C9H6Cl3N3 B1461056 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 162693-32-5

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B1461056
M. Wt: 262.5 g/mol
InChI Key: WQFIFVHVWPTFBR-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another common method is the reaction of thiosemicarbazides with α-haloketones .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole” would include additional chlorine and methyl groups, but without more information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with carbenes . The specific reactions that “3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole” might undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its specific structure . These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Corrosion Inhibition

A significant application of 4H-1,2,4-triazole derivatives is in corrosion inhibition, particularly for protecting mild steel surfaces in acidic environments. These compounds, including variations of the 4H-1,2,4-triazole structure, have been investigated for their efficiency in preventing corrosion and dissolution of mild steel in hydrochloric acid solutions. The effectiveness of these inhibitors is assessed through various techniques, including weight loss measurements and electrochemical methods. The studies suggest that the inhibitory efficiency depends on the type and nature of substituents in the molecule, with some derivatives achieving up to 99.6% efficiency in specific concentrations. The adsorption of these derivatives on the steel surface follows the Langmuir isotherm model, indicating a systematic interaction between the inhibitor molecules and the metal surface. Molecular modeling has further provided insights into the structural and electronic effects related to the inhibition efficiencies (Bentiss et al., 2007).

Synthesis of Biologically Active Molecules

The synthesis and investigation of new heterocyclic compounds derived from 4H-1,2,4-triazole derivatives have been a focus for developing novel biological activities. These compounds have been tested for various bioactivities, including lipase and α-glucosidase inhibition, showcasing potential therapeutic applications. The synthesis approaches often involve cyclization reactions, leading to compounds with promising anti-lipase and anti-α-glucosidase activities, which could be explored further for developing new treatments (Bekircan et al., 2015).

Antimicrobial Activities

4H-1,2,4-triazole derivatives have also shown significant antimicrobial properties. The synthesis of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit has demonstrated potent antifungal activity against specific pathogens. These findings indicate the potential of 4H-1,2,4-triazole derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Yu-gu, 2015).

Safety And Hazards

The safety and hazards associated with a specific triazole compound would depend on its specific structure . Some triazole compounds are relatively safe, while others can be toxic or hazardous .

Future Directions

The future directions for research on triazole compounds are vast and varied . They could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and agrochemicals .

properties

IUPAC Name

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c1-15-8(13-14-9(15)12)6-3-2-5(10)4-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFIFVHVWPTFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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